Ethyl 8-chloro-2-(ethylthio)-4-hydroxyquinoline-3-carboxylate
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Overview
Description
Ethyl 8-chloro-2-(ethylthio)-4-hydroxyquinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core substituted with various functional groups such as chlorine, ethylthio, hydroxy, and carboxylate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-chloro-2-(ethylthio)-4-hydroxyquinoline-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of Substituents: The chloro, ethylthio, hydroxy, and carboxylate groups are introduced through various substitution reactions. For example, chlorination can be achieved using thionyl chloride, while the ethylthio group can be introduced via nucleophilic substitution with ethylthiol.
Esterification: The carboxylate group is typically introduced through esterification reactions using ethanol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-chloro-2-(ethylthio)-4-hydroxyquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Amines, thiols, nucleophilic reagents
Major Products Formed
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of amino derivatives
Substitution: Formation of substituted quinoline derivatives
Scientific Research Applications
Ethyl 8-chloro-2-(ethylthio)-4-hydroxyquinoline-3-carboxylate has been explored for various scientific research applications, including:
Medicinal Chemistry: It has potential as a lead compound for the development of new drugs, particularly for its antimicrobial and anticancer properties.
Biological Studies: The compound can be used as a probe to study biological pathways and mechanisms, especially those involving quinoline derivatives.
Industrial Applications: It may find use in the synthesis of advanced materials and as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of Ethyl 8-chloro-2-(ethylthio)-4-hydroxyquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit the activity of enzymes essential for bacterial survival. In anticancer research, it may interfere with cell proliferation pathways, leading to apoptosis or cell cycle arrest.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Quinoline-3-carboxylate derivatives: Various derivatives with different substituents at the quinoline core.
Uniqueness
Ethyl 8-chloro-2-(ethylthio)-4-hydroxyquinoline-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethylthio and hydroxy groups, in particular, may enhance its activity and selectivity compared to other quinoline derivatives.
Properties
CAS No. |
861397-35-5 |
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Molecular Formula |
C14H14ClNO3S |
Molecular Weight |
311.8 g/mol |
IUPAC Name |
ethyl 8-chloro-2-ethylsulfanyl-4-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C14H14ClNO3S/c1-3-19-14(18)10-12(17)8-6-5-7-9(15)11(8)16-13(10)20-4-2/h5-7H,3-4H2,1-2H3,(H,16,17) |
InChI Key |
VGAZPQSBLFQPJN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C(C1=O)C=CC=C2Cl)SCC |
Origin of Product |
United States |
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